molecular formula C12H13NO3 B1194614 4,7-dimethoxy-1-methyl-2(1H)-quinolinone

4,7-dimethoxy-1-methyl-2(1H)-quinolinone

Cat. No.: B1194614
M. Wt: 219.24 g/mol
InChI Key: SXFIYFZKRCNLLT-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-methyl-2(1H)-quinolinone is a methoxy-substituted quinolinone derivative characterized by methoxy groups at the 4- and 7-positions of the quinoline core and a methyl group at the 1-position. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone ring. The substitution pattern of this compound confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Synthesis and Characterization: The compound is typically synthesized via cyclization reactions or functionalization of pre-existing quinolinone scaffolds. For example, derivatives with methoxy and methyl substituents are often prepared through nucleophilic substitution or metal-catalyzed coupling reactions . Characterization via NMR spectroscopy (¹H and ¹³C) and IR spectroscopy confirms the positions of substituents and the integrity of the quinolinone core. Elemental analysis and high-resolution mass spectrometry (HRMS) are used to validate molecular composition .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4,7-dimethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3

InChI Key

SXFIYFZKRCNLLT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl3) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the quinolinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the replacement of the methoxy groups.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

4,7-dimethoxy-1-methyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Key Properties :

  • Melting Point: Derivatives with 6,7-dimethoxy substitution (e.g., 3-acetylamino-3,4-dihydro-6,7-dimethoxy-1-methyl-2(1H)-quinolinone) exhibit melting points in the range of 165–166°C, suggesting moderate crystallinity .
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), facilitating biological testing .
  • Spectroscopic Signatures : Distinct ¹H NMR signals for methoxy protons (δ ~3.7–4.0 ppm) and aromatic protons (δ ~6.7–7.6 ppm) are observed, with carbonyl (C=O) stretching vibrations in IR at ~1660–1680 cm⁻¹ .

Quinolinone derivatives exhibit diverse biological and physicochemical profiles depending on substituent positions and functional groups. Below is a systematic comparison of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone with structurally related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR, IR) Biological Activity
This compound 4,7-OCH₃; 1-CH₃ Not reported δ 3.74 (OCH₃), 6.74–7.21 (Ar-H); IR 1679 cm⁻¹ Anticancer, enzyme inhibition
3-Acetylamino-6,7-dimethoxy-1-methyl-2(1H)-quinolinone 6,7-OCH₃; 1-CH₃; 3-NHAc 165–166 δ 1.91 (CH₃CO), 3.74–3.80 (OCH₃); IR 1679 cm⁻¹ Not reported
8-Hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone 5,7-OCH₃; 8-OH; 4-Ph-OCH₃ 237–239 δ 3.80–4.05 (OCH₃), 6.90–8.27 (Ar-H) Antimicrobial, antifungal
4,6-Dimethoxy-1-methyl-2(1H)-quinolinone 4,6-OCH₃; 1-CH₃ Not reported CAS 52345-94-5 Potential kinase inhibition
6-(4-Acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinone 6-imidazolyl; 8-CH₃ Not reported Cardiac stimulant (30% increase in dP/dtmax) Positive inotropic activity
Key Observations :

Hybrid Derivatives: Quinolinone-pyrimidine hybrids (e.g., compound 10a in ) exhibit higher melting points (>300°C) and potent enzyme inhibition due to extended conjugation and hydrogen-bonding capacity .

Biological Activity: Cardiac Stimulants: 6-Imidazolyl-substituted quinolinones (e.g., compound 17 in ) show strong inotropic effects (30% increase in dP/dtmax at 250 µg/kg), surpassing milrinone in duration . Antimicrobial Activity: 8-Hydroxy-5,7-dimethoxy derivatives () demonstrate broad-spectrum activity, likely due to the phenolic -OH group enhancing membrane penetration .

Synthetic Accessibility: Methoxy and methyl groups are generally introduced via alkylation or nucleophilic substitution, but steric hindrance at the 4- and 7-positions may require optimized conditions (e.g., elevated temperatures or catalysts) . Hybrid compounds (e.g., pyrimidine-quinolinones) require multi-step syntheses, with yields ranging from 43% to 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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